Compound Description: TAK-063 is a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits potent inhibitory activity (IC50 = 0.30 nM), excellent selectivity (>15000-fold selectivity over other PDEs), and favorable pharmacokinetics, including high brain penetration in mice. [] Oral administration of TAK-063 to mice elevated striatal 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP) levels at 0.3 mg/kg and showed potent suppression of phencyclidine (PCP)-induced hyperlocomotion at a minimum effective dose (MED) of 0.3 mg/kg. [] Currently, TAK-063 is under evaluation in clinical trials for the treatment of schizophrenia. []
Compound Description: This series of compounds are selective TYK2 inhibitors. [] Specifically, compound 14l within this series displayed potent TYK2 inhibition (IC50 = 9 nM), high selectivity against other JAK kinases, and good functional potency in JAK/STAT signaling in lymphocyte lines and human whole blood. [] Additionally, 14l exhibited promising pharmacokinetic properties in liver microsomal assays and effectively reduced pro-inflammatory cytokines (IL-6 and TNF-α) in a dextran sulfate sodium colitis model, ultimately improving inflammation symptoms. []
Reference: []: Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. https://www.semanticscholar.org/paper/52b165e5cdaae1b94609020c33e34dc1950c98c0
Compound Description: This compound, particularly its phosphate form, demonstrates promising antimicrobial activity and an improved safety profile. [] It exhibits better antibacterial activity than other compounds with different substitution patterns, particularly against methicillin-resistant Staphylococcus aureus (MRSA). [] Its phosphate form shows high water solubility (47.1 mg/mL), making it suitable for in vivo testing. [] Notably, it provided significantly better survival protection in MRSA systemic infection mouse models compared to linezolid and exhibited high oral bioavailability (F = 99.1%). [] In vivo toxicology experiments suggest a reduced risk of bone marrow suppression compared to existing treatments. []
Reference: []: Discovery of a Teraryl Oxazolidinone Compound (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate as a Novel Antimicrobial Agent with Enhanced Safety Profile and Efficacies. https://www.semanticscholar.org/paper/016d15196373b135b79924a768bf58ae2669ffc3
Compound Description: Hu7691 is a potent and selective Akt inhibitor that demonstrates an improved cutaneous safety profile compared to other Akt inhibitors. [, ] It exhibits a 24-fold selectivity for Akt1 over Akt2, which is significant because Akt2 inhibition is associated with keratinocyte apoptosis and cutaneous toxicity. [] Hu7691 shows low activity in inducing HaCaT apoptosis (keratinocytes), excellent kinase selectivity, and promising anticancer cell proliferation activity. [] Its superior safety profile, pharmacokinetic properties, and in vivo efficacy led to the approval of its investigational new drug (IND) application by the National Medical Products Administration (NMPA) for further clinical evaluations. [, ]
References: []: Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. https://www.semanticscholar.org/paper/cd18a6ff2a594351fc2c5bee2161365f9bcddd5e[29]: Development and Validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantitative Determination of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide in Dog Plasma. https://www.semanticscholar.org/paper/2c35c7f5100fc24f2eb55aea234d47d9d81650fc
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.